molecular formula C21H16ClN3O B12210454 N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide

N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide

Cat. No.: B12210454
M. Wt: 361.8 g/mol
InChI Key: UIGIJNRSUAPPAT-UHFFFAOYSA-N
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Description

N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The compound’s structure consists of a chlorinated phenyl group attached to an imidazo[1,2-a]pyridine core, which is further connected to a phenylacetamide moiety.

Preparation Methods

The synthesis of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include elevated temperatures and the use of microwave irradiation to accelerate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide can be compared with other similar compounds, such as:

  • N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-thiophenecarboxamide
  • 3-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine hydrobromide
  • N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-3-phenylacrylamide

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C21H16ClN3O/c22-17-11-12-18-23-20(16-9-5-2-6-10-16)21(25(18)14-17)24-19(26)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,26)

InChI Key

UIGIJNRSUAPPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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